molecular formula C5H8N2S B11743396 (5-methyl-1H-pyrazol-3-yl)methanethiol CAS No. 18193-73-2

(5-methyl-1H-pyrazol-3-yl)methanethiol

Cat. No.: B11743396
CAS No.: 18193-73-2
M. Wt: 128.20 g/mol
InChI Key: JSEOMYFNKHBKLP-UHFFFAOYSA-N
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Description

(5-methyl-1H-pyrazol-3-yl)methanethiol is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a thiol group (-SH) attached to a methylene bridge (-CH2-) connected to the pyrazole ring. The presence of the thiol group imparts unique chemical properties to the compound, making it valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-methyl-1H-pyrazol-3-yl)methanethiol typically involves the reaction of 5-methyl-1H-pyrazole with a suitable thiolating agent. One common method is the reaction of 5-methyl-1H-pyrazole with methanethiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation of the thiol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5-methyl-1H-pyrazol-3-yl)methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in a molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding hydrocarbons.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

(5-methyl-1H-pyrazol-3-yl)methanethiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-methyl-1H-pyrazol-3-yl)methanethiol depends on its specific application. In biological systems, the thiol group can interact with various molecular targets, including enzymes and proteins, through the formation of disulfide bonds or by acting as a nucleophile. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (5-methyl-1H-pyrazol-3-yl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.

    (5-methyl-1H-pyrazol-3-yl)methanamine: Contains an amine group instead of a thiol group.

    (5-methyl-1H-pyrazol-3-yl)methane: Lacks any functional group attached to the methylene bridge.

Uniqueness

The presence of the thiol group in (5-methyl-1H-pyrazol-3-yl)methanethiol imparts unique reactivity compared to its analogs. Thiol groups are known for their strong nucleophilicity and ability to form disulfide bonds, making this compound particularly valuable in applications requiring these properties.

Properties

CAS No.

18193-73-2

Molecular Formula

C5H8N2S

Molecular Weight

128.20 g/mol

IUPAC Name

(5-methyl-1H-pyrazol-3-yl)methanethiol

InChI

InChI=1S/C5H8N2S/c1-4-2-5(3-8)7-6-4/h2,8H,3H2,1H3,(H,6,7)

InChI Key

JSEOMYFNKHBKLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)CS

Origin of Product

United States

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